molecular formula C8H5FO3 B1404622 2-Fluoro-3-formylbenzoic acid CAS No. 1289043-16-8

2-Fluoro-3-formylbenzoic acid

Cat. No. B1404622
M. Wt: 168.12 g/mol
InChI Key: YJTYMNFESVPEKM-UHFFFAOYSA-N
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Description

2-Fluoro-3-formylbenzoic acid is a fluorinated compound with the molecular formula C8H5FO3 and a molecular weight of 168.12 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-3-formylbenzoic acid consists of a benzene ring with a fluoro group (F) and a formyl group (CHO) attached to it, as well as a carboxylic acid group (COOH). The InChI code for this compound is 1S/C8H5FO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-4H, (H,11,12) .


Physical And Chemical Properties Analysis

2-Fluoro-3-formylbenzoic acid is a solid at room temperature . It has a molecular weight of 168.12 . The InChI code for this compound is 1S/C8H5FO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-4H, (H,11,12) .

Scientific Research Applications

Synthesis of Enantioenriched Derivatives

2-Fluoro-3-formylbenzoic acid serves as a precursor in the synthesis of enantioenriched phthalide and isoindolinone derivatives. Utilizing catalysts like (+)-cinchonine in conjunction with hydrogen-bond donors, researchers achieved high yields and enantiomeric excesses through dynamic kinetic resolution. These processes underscore the compound's utility in generating heterocyclic organic compounds, pivotal in medicinal chemistry and material science Niedek et al., 2016.

Antifungal Activity

Derivatives of 2-Fluoro-3-formylbenzoic acid, specifically fluoro-2-formylphenylboronic acids, have demonstrated significant antifungal activity against strains like Aspergillus, Fusarium, Penicillium, and Candida. These findings suggest potential applications in developing antifungal agents, offering a new approach to combating fungal infections Borys et al., 2019.

Metal-Organic Frameworks (MOFs)

Research indicates the use of 2-fluorobenzoic acid derivatives in preparing rare-earth metal-organic frameworks (RE MOFs). These MOFs, with potential fluoro bridging groups, could revolutionize materials science, offering novel properties for catalysis, gas storage, and separation technologies Vizuet et al., 2021.

Biodegradation Studies

Studies on the biodegradation of hydroxylated and fluorinated benzoates by microorganisms like Syntrophus aciditrophicus shed light on the metabolism of aromatic acids. Understanding the metabolic pathways and the formation of metabolites such as fluorocyclohexadiene provides insights into environmental bioremediation and the natural degradation processes of fluorinated compounds Mouttaki et al., 2008.

Synthesis of Organic Materials

Safety And Hazards

The safety information for 2-Fluoro-3-formylbenzoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-fluoro-3-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTYMNFESVPEKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-formylbenzoic acid

CAS RN

1289043-16-8
Record name 2-Fluoro-3-formylbenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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